molecular formula C12H20BNO3 B14117713 (3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid CAS No. 1313737-76-6

(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid

Cat. No.: B14117713
CAS No.: 1313737-76-6
M. Wt: 237.11 g/mol
InChI Key: XKUGMFGHCGQRTQ-UHFFFAOYSA-N
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Description

(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylamino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 3-(diethylaminomethyl)-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and organometallic reagents. For instance, the reaction of 3-(diethylaminomethyl)-4-methoxyphenylboronic acid with a suitable organometallic reagent, such as a Grignard reagent, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in substitution reactions, where the diethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in the formation of various substituted phenylboronic acids.

Scientific Research Applications

(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The diethylamino and methoxy groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both diethylamino and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and other research fields.

Properties

CAS No.

1313737-76-6

Molecular Formula

C12H20BNO3

Molecular Weight

237.11 g/mol

IUPAC Name

[3-(diethylaminomethyl)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C12H20BNO3/c1-4-14(5-2)9-10-8-11(13(15)16)6-7-12(10)17-3/h6-8,15-16H,4-5,9H2,1-3H3

InChI Key

XKUGMFGHCGQRTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN(CC)CC)(O)O

Origin of Product

United States

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